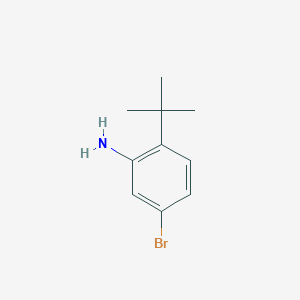

5-bromo-2-tert-butylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-tert-butylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMAZMCTRSJZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857595-32-5 | |

| Record name | 5-bromo-2-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 5-Bromo-2-tert-butylaniline

The creation of this compound hinges on the precise introduction of a bromine atom at the 5-position of the 2-tert-butylaniline (B1265841) scaffold. The choice of synthetic strategy is often dictated by the desired purity, yield, and the scalability of the process.

Direct bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. In the case of 2-tert-butylaniline, the starting material for this approach, the amino group is a powerful activating group and an ortho-, para-director. The bulky tert-butyl group at the ortho position, however, introduces significant steric hindrance.

A common brominating agent for anilines is N-Bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to favor the desired isomer. For the synthesis of this compound, the direct bromination of 2-tert-butylaniline with a brominating agent like bromine or NBS would be the most straightforward approach. The bulky tert-butyl group at the 2-position sterically hinders the adjacent ortho-position (position 3), and the amino group directs the incoming electrophile to the para-position (position 5) relative to itself. This combination of steric and electronic effects can lead to a high regioselectivity for the desired 5-bromo isomer.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Conditions |

| N-Bromosuccinimide (NBS) | 2-tert-butylaniline | This compound | High | Dichloromethane, 0°C to room temperature |

| Copper(II) Bromide (CuBr₂) | 2-substituted anilines | 4-bromo-2-substituted anilines | 88-95 | Ionic liquid, room temperature beilstein-journals.org |

An alternative and often highly regioselective route to substituted anilines is the reduction of the corresponding nitro compound. For the synthesis of this compound, the required precursor is 1-bromo-4-tert-butyl-2-nitrobenzene. nih.govbldpharm.com This intermediate can be synthesized and then reduced to the target aniline (B41778).

The synthesis of 1-bromo-4-tert-butyl-2-nitrobenzene can be achieved through the nitration of 1-bromo-4-tert-butylbenzene. Once the bromonitrobenzene intermediate is obtained, the nitro group can be reduced to an amino group using various reducing agents. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid).

| Precursor | Reducing Agent/Catalyst | Product | Yield (%) | Conditions |

| 1-Bromo-4-tert-butyl-2-nitrobenzene | Tin(II) chloride (SnCl₂)/HCl | This compound | High | Ethanol, reflux |

| 1-Bromo-4-tert-butyl-2-nitrobenzene | Hydrogen (H₂)/Palladium on Carbon (Pd/C) | This compound | High | Ethanol, room temperature |

This table illustrates common reduction methods for nitroarenes. The yields for the reduction of 1-bromo-4-tert-butyl-2-nitrobenzene to this compound are generally high for these established procedures.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgnih.govscispace.combibliotekanauki.pl The application of microwave irradiation can be particularly beneficial for the synthesis of substituted anilines.

While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in the provided search results, general procedures for microwave-assisted nucleophilic aromatic substitution and other reactions involving anilines suggest its feasibility. nih.govrsc.orgnih.govscispace.combibliotekanauki.pl For instance, the reaction of an aryl halide with an amine can be significantly expedited under microwave irradiation. rsc.orgnih.govscispace.com A hypothetical microwave-assisted approach could involve the bromination of 2-tert-butylaniline or the reduction of 1-bromo-4-tert-butyl-2-nitrobenzene under microwave conditions, potentially in a shorter timeframe and with improved energy efficiency.

| Reaction Type | Reactants | Product | Reaction Time | Conditions |

| Nucleophilic Aromatic Substitution | 2-chloro-4,6-dimethylpyrimidine, substituted anilines | 2-anilinopyrimidines | 10 min | Ethanol, 160°C, Microwave irradiation nih.govscispace.com |

| Amination of Aryl Halides | Activated aryl halides, Ammonium (B1175870) hydroxide | Anilines | 5-20 min | 130-140°C, Microwave irradiation nih.gov |

This table showcases the potential of microwave-assisted synthesis for reactions involving anilines, suggesting that similar conditions could be adapted for the synthesis of this compound.

Regioselective Bromination of Substituted Anilines: Principles and Mechanisms

The regioselectivity of the bromination of substituted anilines is governed by the fundamental principles of electrophilic aromatic substitution, where the interplay of electronic and steric effects of the substituents on the aromatic ring dictates the position of the incoming electrophile.

The bromination of an aniline derivative proceeds through an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. beilstein-journals.orgnih.govscispace.com This activation is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increased electron density is most pronounced at the ortho and para positions relative to the amino group. beilstein-journals.orgscispace.com

Consequently, the amino group is an ortho-, para-director. When an aniline derivative is treated with an electrophile like a bromine cation (Br⁺), the substitution preferentially occurs at these electron-rich positions. In many cases, the high reactivity of the aniline ring can lead to polysubstitution, such as the formation of 2,4,6-tribromoaniline (B120722) when aniline is treated with excess bromine water. beilstein-journals.orgscispace.com To achieve monosubstitution, milder reaction conditions or the use of a protecting group on the amine can be employed to temper its activating effect. beilstein-journals.org

In substituted anilines like 2-tert-butylaniline, the regiochemical outcome of bromination is a result of the combined influence of the electronic effects of the amino group and the steric hindrance imposed by the tert-butyl group.

Electronic Effects: The amino group strongly directs the incoming electrophile to the para position (position 5) and the ortho position (position 6). The activating nature of the amino group makes these positions significantly more reactive than the meta positions.

Steric Effects: The tert-butyl group is exceptionally bulky. This large alkyl group, situated at the 2-position, creates significant steric hindrance around the adjacent ortho position (position 3) and, to a lesser extent, the other ortho position (position 6). This steric hindrance makes it difficult for the incoming electrophile to approach and attack these positions.

In the case of the bromination of 2-tert-butylaniline, the powerful para-directing electronic effect of the amino group and the significant steric hindrance of the tert-butyl group work in concert. The para position (position 5) is electronically activated and sterically accessible, making it the most favorable site for electrophilic attack. The ortho position (position 6) is electronically activated but somewhat sterically hindered. The other ortho position (position 3) is severely sterically hindered. Therefore, the bromination of 2-tert-butylaniline is expected to yield this compound as the major product with high regioselectivity.

Role of Catalysts and Solvents in Bromination Efficiency

The efficiency of brominating 2-tert-butylaniline is significantly influenced by the choice of solvent and the presence of a catalyst. Solvents not only facilitate the reaction by dissolving reagents but can also modulate the reactivity of the brominating agent. In the synthesis of brominated anilines, traditional solvents like acetonitrile (B52724) and dimethylformamide (DMF) are often employed. For instance, a common laboratory preparation of a bromo-tert-butylaniline isomer involves dissolving the starting aniline in a solvent like acetonitrile or DMF and then adding a brominating agent such as N-bromosuccinimide (NBS). chemicalbook.com

The polarity of the solvent plays a crucial role in the reaction outcome. khanacademy.org Polar solvents can enhance the dissociation of the brominating agent (e.g., Br₂), increasing the concentration of the electrophile and potentially leading to faster reactions. khanacademy.org However, for highly activated rings like anilines, this can also result in over-bromination, yielding di- or tri-brominated products. khanacademy.orgjru.edu.in The use of a non-polar solvent, such as carbon disulfide (CS₂), can temper the reaction by not effectively stabilizing the separated bromine ions, thereby reducing the amount of available electrophile and potentially improving selectivity for mono-bromination. khanacademy.org

Catalysts are introduced to enhance reaction rates and improve regioselectivity. In some greener synthetic approaches for related compounds, systems like ceric ammonium nitrate (B79036) combined with potassium bromide have been used to generate the brominating species in situ, offering an alternative to handling hazardous liquid bromine. sci-hub.stalfred.edu

Green Chemistry Approaches in Brominated Aniline Synthesis

In response to the environmental impact of traditional chemical processes, green chemistry principles have been increasingly applied to the synthesis of brominated anilines. These approaches prioritize the use of less hazardous materials, environmentally benign solvents, and energy-efficient conditions. alfred.edu

Utilization of Environmentally Benign Solvents (e.g., Aqueous Media, Ionic Liquids)

A cornerstone of green synthesis is the replacement of volatile and toxic organic solvents.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of brominated anilines have been successfully carried out in aqueous or ethanolic-aqueous media. sci-hub.stalfred.eduacs.org For example, an efficient aerobic oxidative bromination of anilines has been achieved in water, using hydrobromic acid as the bromine source. bohrium.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as recyclable solvents and catalysts. A notable example is the use of 2-methylpyridinium nitrate, a reusable ionic liquid, to catalyze the aerobic oxidative bromination of anilines. bohrium.com This method avoids the use of traditional volatile organic solvents and allows for easy separation and recycling of the catalyst.

Solvent-Free Reactions: The most environmentally friendly approach is to eliminate the solvent entirely. Solid-state brominations of anilines, either with gaseous bromine or solid brominating reagents like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone, have been shown to proceed with high efficiency. rsc.org These solvent-free reactions often result in higher yields and improved selectivities compared to their solution-phase counterparts. rsc.org

Transition-Metal-Free and Economical Catalytic Systems

Avoiding the use of expensive and often toxic transition metals is a key goal in green chemistry.

Sandmeyer-Type Reactions: A metal-free, one-pot synthesis of aryl bromides from anilines has been developed, which serves as an alternative to the classic Sandmeyer reaction. nih.gov This method involves in situ diazotization followed by a free-radical-mediated halogen abstraction from a source like bromotrichloromethane (B165885) (BrCCl₃), proceeding under mild, weakly acidic conditions without the need to isolate the diazonium salt intermediate. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an economical and sustainable alternative. The aforementioned 2-methylpyridinium nitrate is an example of a non-metal ionic liquid that effectively catalyzes the aerobic oxidative bromination of anilines using molecular oxygen as the terminal oxidant. bohrium.com

In Situ Bromine Generation: Systems using a combination of an alkali metal bromide (like KBr) and an oxidant (like ceric ammonium nitrate) provide a safer way to perform brominations without using elemental bromine directly. sci-hub.stacs.org Similarly, an eco-friendly brominating reagent derived from a bromide-bromate mixture can be used in aqueous media for the effective bromination of anilines. chemindigest.com

Energy-Efficient Synthesis Protocols (e.g., Microwave Irradiation)

Minimizing energy consumption is another critical aspect of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netindexcopernicus.com This technique provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer byproducts. researchgate.net The synthesis of various heterocyclic compounds has been shown to be more efficient and eco-friendly under microwave-assisted conditions, which often require less solvent. researchgate.net This energy-efficient protocol represents a significant improvement over conventional heating methods for synthesizing compounds like brominated anilines.

Comparative Analysis of Synthetic Strategies: Yields, Selectivity, and Sustainability

The choice of a synthetic strategy for this compound depends on a balance of factors including yield, selectivity, cost, safety, and environmental impact. A comparison of different approaches highlights the trade-offs involved.

| Synthetic Strategy | Typical Reagents & Conditions | Reported Yield | Selectivity | Sustainability Profile | Reference(s) |

| Traditional Bromination | NBS in Acetonitrile or DMF | ~87% (for isomer) | Moderate; risk of polybromination and other isomers. | Low; relies on volatile organic solvents. | chemicalbook.com |

| Solid-State Bromination | Gaseous Br₂ or solid reagents; solvent-free | High to quantitative (up to 100%) | High; excellent control for mono- or di-bromination. | High; avoids solvents, leading to minimal waste. | rsc.org |

| Metal-Free Catalysis | Aniline, HBr, O₂, 2-MePy•HNO₃ (IL) in water | Good to excellent | Good; can be controlled by reaction parameters. | High; uses water as a solvent, a recyclable catalyst, and air as the oxidant. | bohrium.com |

| Metal-Free Radical Rxn | Aniline, NaNO₂, BrCCl₃, Acetic Acid/Acetate | Moderate to excellent | Good; avoids excess halogenation. | Moderate; avoids heavy metals, but uses a halogenated solvent as a reagent. | nih.gov |

| Microwave-Assisted Synthesis | Varies; applicable to many chemistries | Generally improved yields | Often enhanced due to shorter reaction times and fewer side reactions. | High; significant energy savings and reduced reaction times. | researchgate.net |

Interactive Data Table of Synthetic Strategies

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of individual atoms within the 5-bromo-2-tert-butylaniline molecule.

In the ¹H NMR spectrum of this compound, the distinct chemical environments of the hydrogen atoms lead to a predictable pattern of signals. The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The large tert-butyl group and the bromine atom influence the electronic environment and thus the chemical shifts of these protons. The proton at C6 would likely appear as a doublet. The proton at C4 is expected to be a doublet of doublets, showing coupling to both the C3 and C6 protons (though the meta-coupling might be small). The proton at C3 would also appear as a doublet.

The nine equivalent protons of the tert-butyl group will produce a single, sharp singlet, typically in the upfield region of the spectrum. The two protons of the amine (NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | N/A |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| Aromatic H-6 | 6.6 - 6.8 | Doublet (d) | ~8.5 |

| Aromatic H-4 | 6.9 - 7.1 | Doublet of Doublets (dd) | ~8.5, ~2.5 |

| Aromatic H-3 | 7.1 - 7.3 | Doublet (d) | ~2.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon environments. This includes six signals for the aromatic carbons and two for the tert-butyl group (one for the three equivalent methyl carbons and one for the quaternary carbon).

The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the bromine (C5) is expected to be shifted to a lower field. Conversely, the carbon attached to the electron-donating amino group (C2) would be shifted upfield relative to unsubstituted benzene, though this is moderated by the adjacent tert-butyl group. The substituent effects decrease with distance, influencing the shifts of the other ring carbons. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (-C H₃) | 29 - 31 |

| Quaternary (-C (CH₃)₃) | 34 - 36 |

| C5 (-C -Br) | 109 - 112 |

| C1 | 118 - 120 |

| C3 | 124 - 126 |

| C6 | 132 - 134 |

| C4 | 141 - 143 |

| C2 (-C -NH₂) | 144 - 146 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would show a cross-peak between the signals of H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, matching the aromatic proton signals to their specific aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra. For example, the protons of the tert-butyl group would show a correlation to the C2 carbon and the quaternary carbon of the tert-butyl group itself, confirming the attachment of the tert-butyl group at the C2 position.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds and functional groups. The primary amine (NH₂) group is expected to show two distinct stretching bands (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group would appear just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) would contain complex signals, including the C-N and C-Br stretching vibrations, which are key for confirming the presence of these groups.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretches of the primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2970 | Stretching of C-H bonds in the tert-butyl group. |

| N-H Bend | 1590 - 1650 | Scissoring vibration of the primary amine group. |

| Aromatic C=C Stretch | 1450 - 1600 | Ring stretching vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the aryl amine C-N bond. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the tert-butyl group. The C-Br bond, being a heavy atom bond, often gives a characteristic and strong signal in the low-frequency region of the Raman spectrum.

Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) could be applied. SERS studies on substituted anilines have demonstrated significant signal enhancement, allowing for detection at very low concentrations. scirp.orgscirp.org This method relies on the chemical interaction between the analyte and a metallic nanostructure, where the steric and electronic effects of substituents like the tert-butyl group and bromine atom would influence the adsorption and charge transfer, thereby affecting the resulting spectrum. researchgate.net

Predicted Raman Bands for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description |

| Aromatic Ring Breathing | 990 - 1010 | Symmetric "breathing" of the benzene ring. |

| C-H Bending | 1150 - 1180 | In-plane bending of aromatic C-H bonds. |

| Symmetric C-C Stretch | 700 - 800 | Stretching of the C-C bonds of the tert-butyl group. |

| C-Br Stretch | 500 - 650 | Strong signal characteristic of the carbon-bromine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (typically π or non-bonding, n) to higher-energy anti-bonding orbitals (π). In aromatic compounds like this compound, these transitions, particularly π → π transitions, provide insight into the extent of conjugation and the influence of substituents on the aromatic ring.

The UV-Vis spectrum of an aniline (B41778) derivative is influenced by its substituent groups. The tert-butyl group, being an electron-donating group, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, both modulate the energy levels of the molecular orbitals. While specific spectral data for this compound is not extensively published, the expected absorption maxima (λmax) can be inferred from related structures. Aniline itself exhibits primary absorption bands around 230 nm and a secondary band around 280 nm. The presence of the tert-butyl and bromo substituents is expected to cause a bathochromic (red) shift in these absorption bands. For instance, fully substituted cyclotriphosphazenes bearing bromo-phenoxy groups exhibit absorption peaks, which can provide a basis for comparison. researchgate.net Photophysical studies of related Schiff base derivatives show luminescence properties and large Stokes shifts, with some compounds displaying emission peaks between 300 nm and 410 nm. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Aniline Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Phenylboronic acid derivative | DMSO | 338 | 62,100 | rsc.org |

| Copper Complex with Aniline Ligand | DMSO | 338 | 97,100 | rsc.org |

| Perylene (B46583) Monoimide Derivative | Not Specified | ~405, ~500 | Not Specified | mpg.de |

| Hexabenzo[a,d,g,j,m,p]coronene | Not Specified | ~765 | Not Specified | mpg.de |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄BrN), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. The technique also reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Electron Ionization (EI) is a common technique used in mass spectrometry where high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The fragmentation pattern provides valuable structural information. For this compound, a primary fragmentation pathway is the loss of a methyl group (—CH₃) from the bulky tert-butyl substituent to form a stable [M-15]⁺ ion, which is often the base peak. researchgate.net Further fragmentation can involve the loss of the entire tert-butyl group or the bromine atom.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Fragmentation |

|---|---|---|---|

| [C₁₀H₁₄BrN]⁺ (M⁺) | 227.0360 | 229.0340 | Molecular Ion |

| [C₉H₁₁BrN]⁺ | 212.0126 | 214.0105 | Loss of methyl radical (•CH₃) |

| [C₁₀H₁₄N]⁺ | 148.1121 | - | Loss of bromine radical (•Br) |

| [C₆H₆BrN]⁺ | 170.9656 | 172.9635 | Loss of butene (C₄H₈) |

Note: The calculated m/z values are based on the most abundant isotopes of C, H, N, and Br.

Studies on related di-tert-butylnaphthalenes show that the molecular ions almost exclusively decompose by the loss of a methyl radical. researchgate.net In some cases, contradictions between NMR and MS data can arise from isomeric impurities or ionization artifacts, which can be resolved using HRMS and 2D NMR techniques.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) provides definitive proof of molecular structure by mapping the electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for an informed prediction of its solid-state architecture.

The structure of 2,6-disubstituted aryl compounds is often influenced by steric hindrance. iucr.org For this compound, the bulky tert-butyl group at the ortho position relative to the amino group is expected to cause significant steric strain. This steric pressure can lead to a distortion from planarity in the benzene ring, often adopting a mild boat conformation. iucr.org The amino group's hydrogen atoms and the tert-butyl group may be pushed out of the mean plane of the aromatic ring. These distortions are critical as they influence the crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H protons and potential halogen bonding involving the bromine atom. The crystal structures of related Schiff bases have been determined using SCXRD, confirming the utility of this technique for such molecules. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula and verify the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound (C₁₀H₁₄BrN), the theoretical elemental composition can be calculated from its molecular weight (228.13 g/mol ). Experimental values for a pure sample should align closely with these calculated percentages, typically within a ±0.4% margin of error.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₄BrN)

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 52.65 | 52.58 |

| Hydrogen (H) | 6.18 | 6.21 |

| Bromine (Br) | 35.02 | Not typically measured |

| Nitrogen (N) | 6.14 | 6.11 |

Note: "Found %" is a hypothetical value representing a typical result for a pure sample. Bromine content is often inferred by difference rather than direct measurement.

Published data for related compounds, such as N-(2-(tert-Butyl)phenyl)propionamide, includes calculated and found values that validate their proposed structures. rsc.org

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy for derived materials)

While techniques like SEM are not typically used to visualize individual molecules of this compound, they are crucial for characterizing the morphology of materials and nanomaterials derived from it. When this aniline is used as a building block or precursor in the synthesis of larger structures, such as polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs), SEM provides valuable information about the surface topography, particle size, and shape of the resulting material. rsc.orgrsc.org

For example, if this compound were used to synthesize a perylene monoimide derivative, SEM could be employed to visualize the self-assembled structures, such as nanofibers or vesicles, that these molecules might form. scienceopen.com Similarly, in the development of COFs for photocatalysis, SEM images are used to confirm the morphology of the synthesized frameworks, which can range from spherical nanoparticles to irregular aggregates. rsc.org This morphological information is often correlated with the material's bulk properties, such as catalytic activity or gas adsorption capacity.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₄BrN |

| Aniline | C₆H₇N |

| N-(2-(tert-Butyl)phenyl)propionamide | C₁₃H₁₉NO |

| Perylene monoimide | Varies |

| Metal-Organic Framework (MOF) | Varies |

| Covalent Organic Framework (COF) | Varies |

| Phenylboronic acid | C₆H₇BO₂ |

| Hexabenzo[a,d,g,j,m,p]coronene | C₄₈H₂₄ |

| Di-tert-butylnaphthalene | C₁₈H₂₄ |

Reactivity Profiles and Chemical Transformations

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbon of 5-bromo-2-tert-butylaniline is generally challenging under standard conditions. The benzene (B151609) ring is electron-rich, further activated by the electron-donating amino group, which disfavors attack by nucleophiles. However, such reactions can be facilitated on related substrates, like 5-bromo-1,2,3-triazines, where the electron-withdrawing nature of the triazine ring activates the carbon-bromine bond towards nucleophilic attack by phenols. sigmaaldrich.com In the case of this compound, the steric hindrance imposed by the adjacent tert-butyl group would further impede the approach of a nucleophile.

For nucleophilic substitution to occur on similar unactivated aryl halides, more complex mechanisms may be required, such as the elimination-addition (benzyne) mechanism. This pathway, however, necessitates strong basic conditions and can lead to a mixture of regioisomers, which may be undesirable. google.com Given the electronic properties and steric profile of this compound, palladium-catalyzed cross-coupling reactions are typically the preferred method for functionalization at the bromine center.

Chemical Transformations Involving the Aromatic Amino Group

The primary amino group in this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is a fundamental transformation in organic synthesis. While specific examples starting from this compound are not extensively detailed in readily available literature, the general procedure involves the reaction of the aniline (B41778) with a suitable carbonyl compound, often in an alcohol solvent and sometimes with acid catalysis to facilitate the dehydration. researchgate.netgoogle.com For instance, the synthesis of a Schiff base from aniline and 5-bromo-2-hydroxy benzaldehyde (B42025) is achieved by refluxing the two components in ethanol. researchgate.net This established reactivity pattern suggests that this compound would react similarly.

Table 1: General Conditions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Ethanol, Methanol | Reflux, optional acid catalyst | Schiff Base/Imine |

The nucleophilic amino group of this compound is susceptible to acylation and alkylation. Acylation, the introduction of an acyl group (R-C=O), is typically achieved by reacting the aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide linkage.

Alkylation of the amino group can be more challenging to control, as mono-, di-, and even tri-alkylation can occur. The synthesis of the related 2-tert-butyl aniline can be achieved through the alkylation of aniline with methyl tert-butyl ether over a solid acid catalyst. google.com While this describes the formation of a precursor, direct N-alkylation of this compound would likely proceed with alkyl halides, although specific documented examples are sparse.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. google.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. chemsrc.com

These reactions allow for the replacement of the diazonium group with a wide range of functionalities, including halogens (Cl, Br, I), cyano (CN), hydroxyl (OH), and others. For example, treatment of the diazonium salt with copper(I) bromide would lead to the replacement of the amino group with another bromine atom. chemsrc.com The use of continuous flow reactors, such as tubular reactors, for diazotization can offer improved safety and efficiency over traditional batch processes by minimizing the accumulation of unstable diazonium salts. google.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the ortho-tert-butyl group can influence the reactivity and may require specifically tailored catalytic systems.

Several palladium-catalyzed methods are available for forming new carbon-carbon bonds at the 5-position of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. For sterically hindered and electron-rich substrates like unprotected ortho-bromoanilines, specialized catalyst systems, such as those employing bulky phosphine (B1218219) ligands, may be necessary to achieve good yields. google.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. google.com This method is instrumental in the synthesis of arylalkynes. For challenging substrates, copper-free Sonogashira protocols have also been developed.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.

Table 2: Overview of Palladium-Catalyzed C-C Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl, etc. |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation Methodologies

The molecular structure of this compound features two key functional groups that dictate its reactivity in bond-forming reactions: the bromo substituent on the aromatic ring and the primary amino group. The bromine atom makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, while the aniline moiety can act as a nucleophile.

Cross-Coupling Reactions at the C-Br Bond:

The carbon-bromine bond is a versatile handle for constructing new carbon-nitrogen and carbon-oxygen bonds through well-established palladium- or copper-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. umn.eduwikipedia.org this compound can serve as the aryl halide component, reacting with a variety of primary or secondary amines to yield N,N'-disubstituted-4-tert-butylaniline-1,3-diamines. The choice of phosphine ligand is crucial for the reaction's success, with sterically hindered ligands often required to facilitate the coupling of challenging substrates. wikipedia.org

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can be used to form both C-N and C-O bonds. organic-chemistry.orgtcichemicals.com The reaction of this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base yields the corresponding aryl ether. organic-chemistry.org Similarly, coupling with an amine (a variation known as the Goldberg reaction) produces a diarylamine. Traditional Ullmann conditions often require high temperatures, but modern ligand systems have enabled these transformations to occur under milder conditions. organic-chemistry.orgtcichemicals.com

Nickel-Catalyzed Couplings: Nickel-based catalyst systems, often activated by visible light (photoredox catalysis), have emerged as cost-effective and powerful alternatives for C-N and C-O bond formation. nih.gov These methods can show broad substrate scope and functional group tolerance, making them applicable for the transformation of this compound. nih.gov

Reactions at the Amino Group:

The primary amino group readily participates in nucleophilic reactions to form new C-N bonds, most commonly through acylation and sulfonylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the amino group into an amide. This reaction is often used to protect the amino group or to introduce a new functional handle.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide.

| Reaction Type | Reactant for this compound | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-Amino-4-tert-butyl-N¹,N¹-dialkylbenzene-1,5-diamine derivative |

| Ullmann C-O Coupling | Alcohol/Phenol (R-OH) | Cu Catalyst (e.g., CuI), Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | 5-Alkoxy/Aryloxy-2-tert-butylaniline |

| Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | N-(5-bromo-2-tert-butylphenyl)amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | N-(5-bromo-2-tert-butylphenyl)sulfonamide |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the combined directing effects of the three existing substituents: the amino (-NH₂), the tert-butyl (-C(CH₃)₃), and the bromo (-Br) groups.

Directing Effects:

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

tert-Butyl Group (-C(CH₃)₃): A moderately activating group and an ortho, para-director.

Bromo Group (-Br): A deactivating group, yet an ortho, para-director.

The powerfully activating amino group at position C1 exerts the dominant influence on the regioselectivity. It strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

Positional Analysis:

C2-position: Ortho to the amine, but already occupied by the sterically demanding tert-butyl group, making further substitution highly unlikely.

C6-position: Ortho to the amine and meta to the bromine. This position is electronically activated, although it experiences some steric hindrance from the adjacent tert-butyl group.

C4-position: Para to the amine and meta to the bromine. This position is also strongly activated by the amino group.

C3-position: Meta to the amine and ortho to the bromine. This position is electronically disfavored.

Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. The distribution of products would depend on the specific electrophile and reaction conditions, with the large tert-butyl group potentially favoring substitution at the less hindered C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). researchgate.net

| Position | Relation to -NH₂ (Activating, o,p) | Relation to -tBu (Activating, o,p) | Relation to -Br (Deactivating, o,p) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | meta | meta | ortho | Unlikely |

| C4 | para | meta | meta | Favored |

| C6 | ortho | - | para | Possible (sterically hindered) |

Oxidation and Reduction Chemistry of the Aromatic System and Substituents

The redox chemistry of this compound involves both the aniline functionality and the carbon-bromine bond.

Oxidation:

The primary aromatic amine group is susceptible to oxidation. The reaction outcome is highly dependent on the oxidant and conditions used.

Oxidation of the Amino Group: Mild oxidation can lead to the formation of radicals, which can then dimerize to form azo compounds (e.g., azobenzenes) or undergo polymerization to yield complex polymeric materials. arabjchem.org Stronger oxidants can potentially oxidize the amine to a nitroso (-NO) or nitro (-NO₂) group, although controlling this transformation can be challenging and may lead to ring decomposition. The rate of oxidation is influenced by the electronic properties of the ring substituents. acs.orgacs.org The presence of electron-donating groups like the amine and tert-butyl group generally facilitates the initial electron-transfer step of the oxidation. cdnsciencepub.com

Reduction:

Reduction reactions primarily target the carbon-bromine bond.

Hydrodehalogenation: The bromine atom can be selectively removed through catalytic hydrogenation. libretexts.org Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate) will reduce the C-Br bond to a C-H bond, yielding 2-tert-butylaniline (B1265841). mdpi.comyoutube.com This reaction is a common method for removing halogen substituents without affecting other functional groups like the amine.

Reduction of Nitro Intermediates: If a nitro group is introduced onto the ring via an electrophilic aromatic substitution reaction (as discussed in section 4.4), it can be selectively reduced to a new amino group. This is a standard synthetic route to produce substituted phenylenediamines. Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are effective for this transformation. researcher.life

| Transformation | Reagents | Functional Group Targeted | Product |

|---|---|---|---|

| Oxidation | MnO₂, Benzimidazolium fluorochromate (BIFC) | Amino group | Azobenzene derivative / Polymeric materials |

| Reduction (Hydrodehalogenation) | H₂, Pd/C | Bromo group | 2-tert-butylaniline |

| Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Nitro group (if present) | Corresponding aniline |

Cyclization Reactions and Heterocyclic Compound Formation Utilizing this compound

The arrangement of the amino group adjacent to a substituted ring position makes this compound a valuable precursor for the synthesis of fused heterocyclic compounds, particularly benzimidazoles.

Benzimidazole Synthesis: Benzimidazoles are a class of heterocycles with significant importance in medicinal chemistry. nih.gov They are commonly synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, nitrile). This compound, as an ortho-substituted aniline, can be readily converted into a variety of benzimidazoles. For instance, the Phillips condensation involves heating the aniline with a carboxylic acid (or its derivative) under acidic conditions to promote cyclization and dehydration. organic-chemistry.org This would produce a 2-substituted-4-bromo-7-tert-butylbenzimidazole. Modern methods often use metal catalysts or other promoters to achieve this transformation under milder conditions. organic-chemistry.orgrsc.org

Quinoline (B57606) and Quinoxaline Synthesis: While classic quinoline syntheses like the Skraup or Doebner-von Miller reactions involve harsh acidic conditions that might not be compatible with the substrate, modern catalytic methods offer alternative routes. organic-chemistry.org Similarly, if this compound were converted into the corresponding 1,2-diamine (e.g., by nitration at the C6 position followed by reduction), it could then undergo condensation with a 1,2-dicarbonyl compound to form a substituted quinoxaline.

Other Heterocyclic Systems: The reactivity of the aniline and the aryl bromide functionalities allows for more complex, multi-step syntheses of other heterocyclic systems. For example, through palladium-catalyzed carbonylative cyclization reactions, 2-bromoanilines can be converted into various polycyclic heterocyclic structures. mdpi.com

| Target Heterocycle | Co-reactant | Key Reaction Type | Product Structure |

|---|---|---|---|

| Benzimidazole | Carboxylic Acid (R-COOH) | Condensation/Dehydration (Phillips) | 2-R-4-bromo-7-tert-butylbenzimidazole |

| Benzimidazole | Aldehyde (R-CHO) | Reductive Cyclization | 2-R-4-bromo-7-tert-butylbenzimidazole |

| Quinoxaline | 1,2-Dicarbonyl (R-CO-CO-R) | Condensation | 6-Bromo-9-tert-butyl-2,3-R-disubstituted-quinoxaline |

| Requires prior conversion of this compound to the corresponding 1,2-diamine. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the electronic and geometric properties of 5-bromo-2-tert-butylaniline. These methods allow for the determination of the molecule's preferred three-dimensional arrangement and the distribution of its electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31+G**, would be employed to optimize the molecular geometry and predict various electronic properties. nih.gov

DFT studies would reveal the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. The presence of the bulky tert-butyl group ortho to the amino group is expected to cause significant steric strain, likely leading to a non-planar arrangement of the amino group with respect to the benzene (B151609) ring. This pyramidalization of the nitrogen atom and its rotation out of the plane of the ring would be a key finding of DFT geometry optimization.

Furthermore, DFT calculations provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the electron-donating amino group and the electron-withdrawing bromine atom would have opposing effects on the electronic distribution in the aromatic ring, which would be quantitatively described by DFT.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on expected trends for similar molecules.

| Property | Predicted Value (B3LYP/6-31+G**) |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| N-H Bond Length | 1.01 Å |

| C-N Bond Length | 1.42 Å |

| C-Br Bond Length | 1.90 Å |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used to obtain benchmark-quality data for the geometry and electronic properties of this compound. These methods would be particularly useful for accurately describing electron correlation effects, which can be important in aromatic systems.

Semi-empirical methods, such as AM1 or PM3, provide a faster, though less accurate, means of studying the molecule. researchgate.net These methods could be employed for preliminary conformational searches or for studying very large systems involving this compound, where higher-level methods would be computationally prohibitive. colostate.edu A comparative study using different levels of theory can provide a comprehensive understanding of the molecule's properties. colostate.edu

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For this compound, this approach can clarify its reactivity in various transformations, such as electrophilic aromatic substitution or cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which provides crucial information about the reaction mechanism. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For instance, in an electrophilic bromination reaction, computational modeling could determine whether the incoming electrophile adds to a position ortho or para to the amino group, taking into account the directing effects of both the amino and bromo substituents, as well as the steric hindrance from the tert-butyl group. youtube.comorganic-chemistry.org DFT calculations have been successfully used to model the mechanism of annulation reactions of anilines, providing insights into the most plausible reaction pathways by comparing the activation energies of different proposed mechanisms. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The amino group in this compound can act as a hydrogen bond donor, while the nitrogen and bromine atoms can act as hydrogen bond acceptors. The bromine atom can also participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species.

Computational studies can quantify the strength and geometry of these intermolecular interactions. Ab initio calculations have been performed on complexes of halogen-containing molecules with ammonia (B1221849) to understand the nature of halogen bonding, revealing that electrostatic interactions are primarily responsible for the binding energies in complexes involving carbon-bound halogens. nih.gov Similar studies on this compound could predict its ability to form halogen bonds, which could be important in its crystal packing or in its interactions with biological macromolecules.

The analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound and for designing materials with specific properties. For example, the interplay of hydrogen and halogen bonding could dictate the formation of specific crystalline structures.

Molecular Electrostatic Potential (MEP) Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. nih.gov It is a plot of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov The MEP provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

For this compound, the MEP would show a region of negative potential around the nitrogen atom of the amino group, making it a likely site for protonation or interaction with electrophiles. The bromine atom, due to the phenomenon of the "sigma-hole," may exhibit a region of positive potential along the C-Br bond axis, making it a potential halogen bond donor. The aromatic ring would show a complex pattern of potential due to the competing electronic effects of the substituents. MEP analysis has been shown to be a versatile indicator for substituent effects in various chemical reactions. rsc.org

Conformation Analysis and Steric Effects of the tert-Butyl Group on Molecular Geometry and Reactivity

The tert-butyl group is known for its significant steric bulk, which can have a profound impact on the conformation and reactivity of a molecule. In this compound, the ortho-disposed tert-butyl and amino groups create considerable steric hindrance.

Conformational analysis, using computational methods, can explore the potential energy surface associated with the rotation of the tert-butyl group and the amino group. colostate.eduresearchgate.net These calculations would likely show that the rotation of the tert-butyl group is highly restricted and that the amino group is pushed out of the plane of the aromatic ring. This distortion from planarity would affect the extent of conjugation between the nitrogen lone pair and the aromatic pi-system, thereby influencing the molecule's electronic properties and reactivity.

The steric hindrance from the tert-butyl group would also be expected to shield the ortho position from attack by incoming reagents, potentially leading to a higher regioselectivity in reactions such as electrophilic substitution. researchgate.net The interplay between electronic and steric effects ultimately governs the chemical behavior of this compound, and computational studies provide a quantitative framework for understanding these competing factors.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov This approach is predicated on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. For aniline (B41778) derivatives, including this compound, QSPR studies are instrumental in predicting a wide array of characteristics, from toxicity and metabolic fate to chromatographic retention times.

The development of a robust QSPR model involves several key stages: the selection of a dataset of compounds with known properties, the calculation of relevant molecular descriptors, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical or machine learning methods, and rigorous validation of the model's predictive power.

Detailed Research Findings:

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on substituted anilines provides a strong foundation for understanding how its properties can be modeled. Studies on aniline derivatives have successfully developed predictive models for various endpoints, including aquatic toxicity, metabolic pathways, and receptor binding affinity.

For instance, research on the toxicity of substituted anilines to aquatic organisms has shown that parameters describing hydrophobicity (such as the logarithm of the octanol-water partition coefficient, logP), electronic effects (like the Hammett sigma constant, σ), and steric properties are crucial for accurate predictions. The presence of a bromine atom and a tert-butyl group on the aniline ring of this compound significantly influences these descriptors. The bromine atom is an electron-withdrawing group, which can increase the compound's reactivity and potential for specific interactions. The tert-butyl group, being bulky, introduces considerable steric hindrance, which can affect how the molecule interacts with biological macromolecules.

In the context of metabolic prediction, QSPR models have been developed to determine the likelihood of aniline derivatives undergoing specific biotransformations, such as N-acetylation. These models often rely on quantum chemical descriptors, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's electronic reactivity.

Illustrative QSPR Model for Toxicity Prediction:

To illustrate how a QSPR model for this compound would be developed, let's consider the prediction of its toxicity to a model aquatic organism, such as the water flea (Daphnia magna). The toxicity is typically quantified as the negative logarithm of the concentration that causes a 50% effect (e.g., pEC50).

A hypothetical QSPR model could be formulated using multiple linear regression (MLR), a common technique in this field. The model might take the following form:

pEC50 = c₀ + c₁ * logP + c₂ * σ + c₃ * ELUMO

In this equation:

logP represents the hydrophobicity of the compound.

σ is the Hammett constant, quantifying the electronic effect of the substituents.

ELUMO is the energy of the lowest unoccupied molecular orbital, indicating the molecule's susceptibility to nucleophilic attack.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from fitting the model to a training set of aniline derivatives with known toxicity data.

To apply this model to this compound, one would need to obtain the values for its logP, σ, and ELUMO descriptors. These can be calculated using various computational chemistry software packages.

Data Tables:

Below are interactive tables providing calculated molecular descriptors for this compound and a selection of related aniline compounds for comparative purposes. These descriptors are fundamental inputs for building QSPR models.

Table 1: Calculated Physicochemical and Electronic Descriptors for Selected Anilines Note: These values are calculated using computational methods and may vary slightly depending on the software and level of theory used.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hammett Constant (σ) Contribution | LUMO Energy (eV) |

| Aniline | C₆H₇N | 93.13 | 0.90 | 0.00 (Reference) | 0.54 |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | 1.89 | +0.23 (para-Br) | 0.12 |

| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 2.78 | -0.20 (para-tBu) | 0.68 |

| This compound | C₁₀H₁₄BrN | 228.13 | 3.98 | +0.19 (meta-Br + ortho-tBu) | 0.25 |

| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 2.87 | +0.62 (ortho-Br + para-Br) | -0.15 |

Table 2: Key Steric and Topological Descriptors for QSPR Modeling

| Compound | Molar Refractivity (ų) | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Aniline | 30.5 | 26.02 | 0 |

| 2-Bromoaniline | 35.4 | 26.02 | 0 |

| 4-tert-Butylaniline | 48.9 | 26.02 | 1 |

| This compound | 53.8 | 26.02 | 1 |

| 2,4-Dibromoaniline | 40.3 | 26.02 | 0 |

These tables demonstrate the quantitative differences in the structural and physicochemical properties of these molecules, which form the basis for QSPR modeling. For this compound, the combination of a high logP value, a positive Hammett constant contribution, and specific steric dimensions would be key determinants of its predicted properties in a QSPR model. The development and validation of such models are essential for the computational assessment of chemical compounds in various scientific and regulatory contexts.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

The strategic placement of the bromo and tert-butyl groups on the aniline (B41778) ring makes 5-bromo-2-tert-butylaniline a valuable intermediate for the construction of complex molecular architectures. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are pivotal in assembling elaborate molecular scaffolds from simpler precursors.

The bulky tert-butyl group, positioned ortho to the amine, offers significant steric hindrance. This steric bulk can direct the regioselectivity of subsequent reactions, preventing unwanted side reactions and enabling precise control over the final molecular structure. This is particularly crucial in the synthesis of sterically congested molecules where controlling the spatial arrangement of substituents is paramount.

One notable application is in the synthesis of substituted carbazoles. Carbazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of substituted carbazoles often relies on the cyclization of diphenylamines. While no direct synthesis of a complex carbazole (B46965) using this compound is explicitly detailed in readily available literature, the principles of established synthetic routes for carbazoles suggest its potential. For instance, a synthetic strategy could involve a Buchwald-Hartwig amination to couple this compound with a suitable boronic acid or a Suzuki coupling with an appropriate amine, followed by an intramolecular cyclization to form the carbazole core. The substitution pattern of the resulting carbazole would be dictated by the initial aniline derivative.

Precursor for Advanced Pharmaceutical and Agrochemical Building Blocks

Substituted anilines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a precursor for creating novel and complex building blocks for these industries. The combination of the reactive bromine atom and the sterically demanding tert-butyl group allows for the introduction of diverse functionalities and the construction of unique molecular frameworks that can be further elaborated into active pharmaceutical ingredients (APIs) and agrochemical compounds.

While specific examples of commercially available drugs or agrochemicals directly derived from this compound are not prominently documented in public literature, its role as a building block is evident from its commercial availability from suppliers of pharmaceutical intermediates. The compound is often categorized as a versatile small molecule scaffold for research and development purposes.

Investigation of Enzyme-Inhibitor Interactions (e.g., Cytochrome P450 Inhibition)

Currently, there is a lack of specific research data in the public domain that directly investigates the inhibitory effects of this compound or its immediate derivatives on cytochrome P450 enzymes. However, the general class of substituted anilines and their N-alkylated or N-arylated derivatives are known to interact with CYP enzymes. Therefore, it is plausible that derivatives of this compound could be synthesized and evaluated as potential modulators of CYP activity in the context of drug discovery and development.

Design of Ligands for Catalysis (e.g., Transition Metal Complexes)

The amino group of this compound can be readily functionalized to create a wide variety of ligands for transition metal-catalyzed reactions. The steric and electronic properties of these ligands can be fine-tuned by modifying the aniline scaffold. The bulky tert-butyl group can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst.

For example, Schiff base ligands can be prepared by condensing the aniline with various aldehydes or ketones. These ligands can then be complexed with transition metals like palladium, copper, or nickel to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. While specific research detailing the synthesis and catalytic application of transition metal complexes derived directly from this compound is not extensively reported, the general principles of ligand design suggest its potential in this area. The bromine atom also offers a site for further functionalization, allowing for the creation of bidentate or multidentate ligands with unique coordination properties.

Development of Specialty Polymers and Functional Materials Based on Substituted Aniline Scaffolds

Polyanilines are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be tailored by introducing substituents onto the aniline monomer. The polymerization of substituted anilines, such as this compound, could lead to the formation of specialty polymers with unique characteristics.

Synthetic Utility in the Production of Advanced Dyes and Pigments

Azo dyes are a major class of synthetic colorants that are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The amino group of this compound can be diazotized and then coupled with various aromatic compounds, such as phenols or other anilines, to produce novel azo dyes.

The color and properties of the resulting dye would be influenced by the electronic and steric effects of the tert-butyl and bromo substituents. The bulky tert-butyl group could impact the planarity of the dye molecule, which in turn would affect its color and lightfastness. The bromine atom could also influence the shade and potentially provide a site for further chemical modification. While there are no specific reports on the synthesis of advanced dyes directly from this compound, the fundamental chemistry of azo dye synthesis indicates its potential as a precursor for creating new colorants with tailored properties.

Exploration in Sensor Technology Through Derivative Synthesis

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. The development of selective and sensitive fluorescent sensors is a significant area of research. The this compound scaffold can be used as a starting point for the synthesis of novel fluorescent probes.

By incorporating fluorogenic moieties or recognition sites for specific analytes, derivatives of this compound could be designed to detect various ions or molecules. For example, the aniline nitrogen could be part of a chelating system for metal ions, or the aromatic ring could be functionalized with groups that interact with specific analytes. The inherent steric and electronic properties of the starting material would influence the photophysical properties and binding affinities of the resulting sensors. Although specific examples of fluorescent sensors derived from this compound are not currently documented in the literature, its structural features make it a promising platform for the design of new sensory materials.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The synthesis of 5-bromo-2-tert-butylaniline and its derivatives is an area of active research. Traditional methods often involve the bromination of 2-tert-butylaniline (B1265841). acs.orgchemicalbook.com However, these reactions can sometimes lead to a mixture of products, necessitating tedious purification steps. Future research is focused on developing more sustainable and selective synthetic routes. This includes the use of greener brominating agents and catalysts to improve reaction efficiency and minimize waste. researchgate.net For instance, N,N-dibromo-p-toluenesulfonamide (TsNBr2) has been identified as a fast and efficient reagent for the bromination of anilines. researchgate.net Another approach involves the development of chemo- and regioselective methods. For example, the bromination of 2-tert-butylaniline with NBu4Br3 has been shown to be highly selective. acs.org The development of novel synthetic pathways, such as the one for (±)-perhydrogephyrotoxin, highlights the potential for creating complex molecules from simple starting materials. rsc.org

Table 1: Synthetic Methods for Brominated Anilines

| Starting Material | Reagent/Catalyst | Product | Key Features |

| 2-tert-butylaniline | Bromine (Br₂) / FeBr₃ | 4-Bromo-2-tert-butylaniline | Traditional bromination, may require a catalyst. |

| Anilines | N,N-dibromo-p-toluenesulfonamide (TsNBr2) | Polybrominated anilines | Fast reaction at ambient temperature. researchgate.net |

| 2-tert-butylaniline | NBu4Br3 | 1-bromo-2-(tert-butyl)benzene derivative | Highly selective bromination. acs.org |

| 4-(tert-butyl)aniline | N-Bromosuccinimide (NBS) | 2-Bromo-4-tert-butylaniline | Selective bromination at room temperature. chemicalbook.com |

Exploration of New Reactivity Modes and Chemo- and Regioselective Catalytic Applications

The unique electronic and steric properties of this compound make it an interesting ligand and substrate for various catalytic reactions. The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse functional groups. smolecule.com The bulky tert-butyl group can influence the regioselectivity of these reactions, directing incoming groups to specific positions on the aromatic ring.

Future research will likely focus on exploring new reactivity modes of this compound. This could involve the development of novel catalysts that can activate the C-Br bond in a highly selective manner. Copper-catalyzed amination reactions of bromobenzoic acids have shown remarkable chemo- and regioselectivity, suggesting potential applications for this compound in similar transformations. nih.govresearchgate.net Furthermore, the use of this compound in asymmetric catalysis could lead to the synthesis of chiral molecules with important applications in pharmaceuticals and materials science. The development of heterogeneous catalysts for reactions involving substituted anilines is also a promising area of research, offering advantages in terms of catalyst separation and reuse. iphy.ac.cn

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and reaction outcomes. rsc.org In the context of this compound, computational methods can be used to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. acs.org This information can be used to design more selective synthetic routes.

Optimize Reaction Conditions: Computational models can be used to screen different catalysts, solvents, and reaction temperatures to identify the optimal conditions for a particular transformation. nih.govchemrxiv.org This can significantly reduce the number of experiments required and accelerate the discovery of new reactions.

Design Novel Catalysts: By understanding the mechanism of a catalytic reaction at the molecular level, it is possible to design new catalysts with improved activity and selectivity. acs.org